molecular formula C13H10ClIO2 B1447326 2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene CAS No. 1426952-91-1

2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene

Cat. No. B1447326
M. Wt: 360.57 g/mol
InChI Key: OKPBFAWDEBNMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene, also known as 4-iodophenoxy-2-chloro-4-methoxybenzene, is a phenoxybenzene compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 400°C and a melting point of -20°C. Its chemical formula is C10H9IO2Cl and its molecular weight is 312.05 g/mol. It is soluble in many organic solvents, such as ethanol and methanol, and is insoluble in water.

Scientific Research Applications

4-Iodophenoxy-2-chloro-4-methoxybenzene has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, due to its reactivity with other compounds. It is also used as a chromogenic reagent for the detection of ketones, aldehydes, and esters. Additionally, it is used as a catalyst in the synthesis of amides and as a fluorescent dye for the detection of proteins.

Mechanism Of Action

4-Iodophenoxy-2-chloro-4-methoxybenzene is a highly reactive compound, due to its electron-withdrawing nature. It is able to react with other compounds to form a variety of products, depending on the nature of the reaction. For example, it can react with aldehydes to form aldehyde-iodophenoxy-2-chloro-4-methoxybenzene adducts, and with ketones to form ketone-iodophenoxy-2-chloro-4-methoxybenzene adducts.

Biochemical And Physiological Effects

4-Iodophenoxy-2-chloro-4-methoxybenzene has been studied for its potential effects on biochemical and physiological processes. Studies have suggested that the compound can act as an antioxidant, reducing the formation of reactive oxygen species and preventing oxidative damage. Additionally, it has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

4-Iodophenoxy-2-chloro-4-methoxybenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its reactivity makes it a useful reagent in organic synthesis. Additionally, its solubility in organic solvents makes it easy to work with. The main limitation of the compound is its toxicity, as it can cause irritation to the skin, eyes, and respiratory system.

Future Directions

The potential applications of 2-Chloro-1-(4-iodophenoxy)-4-methoxybenzeney-2-chloro-4-methoxybenzene are still being explored. Future research could focus on its use as an antioxidant in pharmaceuticals and cosmetics, as well as its potential use as a fluorescent dye for the detection of proteins. Additionally, its inhibitory activity on enzymes could be further studied for its potential therapeutic applications. Finally, its reactivity with other compounds could be explored for its potential use in the synthesis of new compounds.

properties

IUPAC Name

2-chloro-1-(4-iodophenoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIO2/c1-16-11-6-7-13(12(14)8-11)17-10-4-2-9(15)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPBFAWDEBNMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-iodophenoxy)-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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